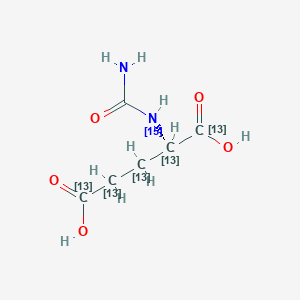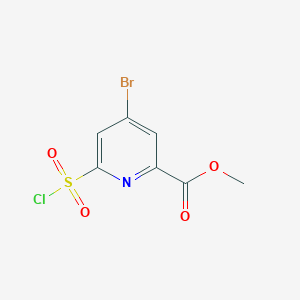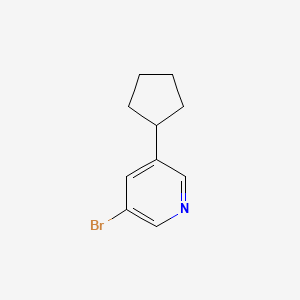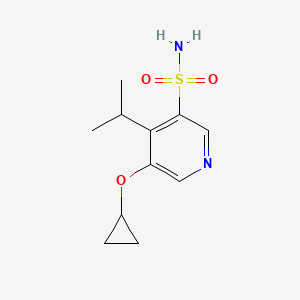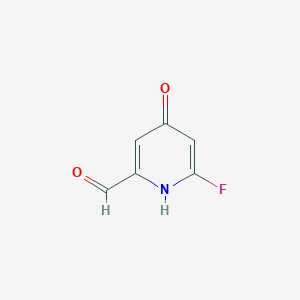![molecular formula C9H11ClN2O2 B14855389 Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate typically involves the reaction of 4-chloromethylpyrimidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides .
Applications De Recherche Scientifique
Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting or activating certain enzymes or receptors, leading to various biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate include:
- Ethyl 4-chloro-2-(methylthio)pyrimidine-5-acetate
- Ethyl 2-(4-chloro-2-methylsulfanylpyrimidin-5-yl)acetate
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
ethyl 2-[4-(chloromethyl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C9H11ClN2O2/c1-2-14-9(13)5-8-11-4-3-7(6-10)12-8/h3-4H,2,5-6H2,1H3 |
Clé InChI |
WUTWSBBQFTUBAC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=CC(=N1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


